N-ethyl-5-(1,2,3-thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
N-ethyl-5-(1,2,3-thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-(1,2,3-thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N-ethylthiosemicarbazide with carbon disulfide and hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-(1,2,3-thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted under mild to moderate conditions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including infections and cancer.
Industry: The compound can be used in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-ethyl-5-(1,2,3-thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,2,3-thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine
- N-methyl-5-(1,2,3-thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine
- N-propyl-5-(1,2,3-thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine
Uniqueness
N-ethyl-5-(1,2,3-thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the N-ethyl group may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C6H7N5S2 |
---|---|
Molecular Weight |
213.3 g/mol |
IUPAC Name |
N-ethyl-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H7N5S2/c1-2-7-6-10-9-5(13-6)4-3-12-11-8-4/h3H,2H2,1H3,(H,7,10) |
InChI Key |
WNUUUJFAMNDDNG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NN=C(S1)C2=CSN=N2 |
Origin of Product |
United States |
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